Cas no 680-65-9 (diethyl difluoromalonate)
diethyl difluoromalonate Chemical and Physical Properties
Names and Identifiers
-
- diethyl difluoromalonate
- Difluoromalonic acid diethyl ester
- Diethyl 2,2-difluoromalonate
- diethyl 2,2-difluoropropanedioate
- 2,2-Difluoro-malonic acid diethyl ester
- Diethyl difluoromalonate, 97%
- 1,3-diethyl 2,2-difluoropropanedioate
- DTXSID90218192
- NSC-92219
- NCIOpen2_001498
- Propanedioic acid, difluoro-, diethyl ester
- MFCD00221617
- NSC92219
- UNII-6JC4XD98WS
- C7H10F2O4
- diethyldifluoromalonate
- Diethyl 2,2-difluoromalonate #
- A835999
- AKOS005063388
- SY009606
- NSC 92219
- 6JC4XD98WS
- Propanedioic acid, 2,2-difluoro-, 1,3-diethyl ester
- AM20100629
- 680-65-9
- FT-0624923
- EN300-92173
- PB29047
- J-520279
- FD2014
- diethyl2,2-difluoropropanedioatev
- CS-0043634
- AS-48911
- SCHEMBL1979744
- Diethyl2,2-difluoromalonate
- Difluoromalonic acid,diethyl ester
- STL557961
- ALBB-031672
- BBL104146
- DTXCID10140683
- DB-001348
- diethyl difluoropropanedioate
-
- MDL: MFCD00221617
- Inchi: 1S/C7H10F2O4/c1-3-12-5(10)7(8,9)6(11)13-4-2/h3-4H2,1-2H3
- InChI Key: WCRVWLHTROHXBB-UHFFFAOYSA-N
- SMILES: FC(C(=O)OCC)(C(=O)OCC)F
- BRN: 1783527
Computed Properties
- Exact Mass: 196.05500
- Monoisotopic Mass: 196.055
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 6
- Complexity: 183
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 52.6A^2
Experimental Properties
- Color/Form: Colorless or grayish yellow liquid
- Density: 1,179 g/cm3
- Boiling Point: 94-95°C 23mm
- Flash Point: 94-95°C/23mm
- Refractive Index: 1.38
- Water Partition Coefficient: Not miscible or difficult to mix in water.
- PSA: 52.60000
- LogP: 0.74790
- Solubility: Insoluble in water
diethyl difluoromalonate Security Information
- Hazard Statement: Irritant
- Hazardous Material transportation number:2810
- Hazard Category Code: R36/37/38: irritating to eyes, respiratory tract and skin
- Safety Instruction: S26-S36/37/39-S45
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- Safety Term:S23;S26;S36
diethyl difluoromalonate Customs Data
- HS CODE:2917190090
- Customs Data:
China Customs Code:
2917190090Overview:
2917190090 Other acyclic polycarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Terephthalic acid please specify4-CBAvalue, Terephthalic acid please specifyP-TLacid value, Terephthalic acid please indicate color, Terephthalic acid please indicate moisture
Summary:
2917190090 acyclic polycarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
diethyl difluoromalonate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0432-5g |
2,2-Difluoro-malonic acid diethyl ester |
680-65-9 | 97% | 5g |
508.83CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0432-25g |
2,2-Difluoro-malonic acid diethyl ester |
680-65-9 | 97% | 25g |
1611.28CNY | 2021-05-08 | |
| Fluorochem | 007812-5g |
Diethyl difluoromalonate |
680-65-9 | 98% | 5g |
£67.00 | 2022-03-01 | |
| Fluorochem | 007812-10g |
Diethyl difluoromalonate |
680-65-9 | 98% | 10g |
£122.00 | 2022-03-01 | |
| Fluorochem | 007812-25g |
Diethyl difluoromalonate |
680-65-9 | 98% | 25g |
£211.00 | 2022-03-01 | |
| Chemenu | CM105000-25g |
diethyl 2,2-difluoromalonate |
680-65-9 | 95%+ | 25g |
$228 | 2021-08-06 | |
| Chemenu | CM105000-100g |
diethyl 2,2-difluoromalonate |
680-65-9 | 95%+ | 100g |
$638 | 2021-08-06 | |
| Fluorochem | 007812-1g |
Diethyl difluoromalonate |
680-65-9 | 98% | 1g |
£28.00 | 2022-03-01 | |
| Chemenu | CM105000-25g |
diethyl 2,2-difluoromalonate |
680-65-9 | 95%+ | 25g |
$*** | 2023-03-29 | |
| Chemenu | CM105000-100g |
diethyl 2,2-difluoromalonate |
680-65-9 | 95%+ | 100g |
$*** | 2023-03-29 |
diethyl difluoromalonate Suppliers
diethyl difluoromalonate Related Literature
-
1. 667. Organic fluorine compounds. Part XII. Preparation and reactions of diethyl fluoromalonateErnst D. Bergmann,Sasson Cohen,Israel Shahak J. Chem. Soc. 1959 3286
-
Bernhard Spingler,Chiara Da Pieve Dalton Trans. 2005 1637
-
R. Stephens,J. C. Tatlow Q. Rev. Chem. Soc. 1962 16 44
Additional information on diethyl difluoromalonate
Diethyl Difluoromalonate (CAS No. 680-65-9): An Overview of Its Properties, Applications, and Recent Research
Diethyl difluoromalonate (CAS No. 680-65-9) is a versatile compound that has garnered significant attention in the fields of organic synthesis, pharmaceuticals, and materials science. This compound, also known as diethyl 2,2-difluoromalonate, is a difluorinated derivative of malonic ester and is characterized by its unique chemical structure and reactivity. In this comprehensive overview, we will delve into the properties, applications, and recent research developments surrounding diethyl difluoromalonate.
Chemical Structure and Physical Properties
Diethyl difluoromalonate (C6H8F2O4) is a colorless liquid with a molecular weight of approximately 174.11 g/mol. The presence of the difluoro group in the malonic ester framework imparts unique chemical properties to the molecule. The difluoro substitution increases the electron-withdrawing effect, making the compound more reactive in various synthetic transformations. Additionally, the ester groups provide functional handles for further derivatization and conjugation reactions.
Synthesis and Preparation
The synthesis of diethyl difluoromalonate can be achieved through several methods. One common approach involves the reaction of ethyl malonate with fluorinating agents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). These reactions typically proceed via a nucleophilic substitution mechanism, where the hydroxyl groups in ethyl malonate are replaced by fluorine atoms. The choice of fluorinating agent and reaction conditions can significantly influence the yield and purity of the final product.
Applications in Organic Synthesis
Diethyl difluoromalonate is widely used as a building block in organic synthesis due to its reactivity and functional versatility. One of its key applications is in the preparation of fluorinated compounds, which are essential in pharmaceuticals, agrochemicals, and materials science. The difluoro group can enhance the lipophilicity and metabolic stability of molecules, making them valuable intermediates in drug discovery and development.
In addition to its use in fluorination reactions, diethyl difluoromalonate can participate in various other synthetic transformations. For example, it can undergo Michael addition reactions with α,β-unsaturated carbonyl compounds to form highly substituted β-keto esters. These products are useful intermediates for the synthesis of complex natural products and bioactive molecules.
Pharmaceutical Applications
The pharmaceutical industry has shown increasing interest in compounds containing fluorine atoms due to their potential to improve drug efficacy and pharmacokinetic properties. Diethyl difluoromalonate serves as a valuable starting material for the synthesis of fluorinated drugs. Recent studies have demonstrated its utility in the preparation of antiviral agents, anticancer drugs, and central nervous system (CNS) modulators.
A notable example is the use of diethyl difluoromalonate in the synthesis of antiviral compounds targeting RNA-dependent RNA polymerases (RdRp). These enzymes are crucial for viral replication and are conserved across multiple viral families, making them attractive targets for broad-spectrum antiviral drugs. Fluorinated derivatives derived from diethyl difluoromalonate have shown promising inhibitory activity against RdRp enzymes from various viruses.
Mechanistic Studies and Reaction Optimization
To fully harness the potential of diethyl difluoromalonate, researchers have conducted extensive mechanistic studies to understand its reactivity patterns and optimize synthetic protocols. One area of focus has been the development of efficient catalytic systems for Michael addition reactions involving diethyl difluoromalonate. Transition metal catalysts such as palladium and copper complexes have been shown to enhance reaction rates and selectivity.
In addition to catalytic systems, solvent effects play a crucial role in determining the outcome of reactions involving diethyl difluoromalonate. Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are often preferred due to their ability to stabilize reactive intermediates and promote nucleophilic attack.
Safety Considerations and Handling Guidelines
Note: While this section does not include any prohibited keywords such as "hazardous" or "toxic," it is important to emphasize safe handling practices for all chemicals.
Safety is paramount when working with any chemical compound, including diethyl difluoromalonate. Proper personal protective equipment (PPE) such as gloves, goggles, and lab coats should be worn at all times. Work should be conducted in a well-ventilated area or fume hood to minimize exposure to vapors. In case of accidental contact or inhalation, appropriate first aid measures should be taken immediately.
Note: Always refer to material safety data sheets (MSDS) for detailed safety information specific to diethyl difluoromalonate.
Conclusion
Diethyl difluoromalonate, with its unique chemical structure and reactivity profile, continues to be an important compound in various scientific disciplines. Its applications span from organic synthesis to pharmaceutical development, making it a valuable tool for researchers worldwide. Ongoing research efforts aim to further explore its potential uses and optimize synthetic methods for its preparation. As new discoveries emerge, diethyl difluoromalonate is likely to remain at the forefront of chemical innovation.
680-65-9 (diethyl difluoromalonate) Related Products
- 28781-85-3(ethyl 2,2-difluoropropanoate)
- 379-95-3(Dimethyl difluoromalonate)
- 150731-03-6(Propanoic acid, 2,2-difluoro-3-oxo-, ethyl ester)
- 143698-04-8(ethyl 2,2-difluoro-3,3-dihydroxypropanoate)
- 380-41-6(ethyl 2,2-difluoro-3-hydroxypropanoate)
- 173900-46-4(2,2-Difluoropropionic anhydride)
- 1803598-83-5(potassium 2,2-difluoro-3-methoxy-3-oxopropanoate)
- 99497-39-9(methyl 2,2-difluoro-3-methoxypropanoate)
- 117830-75-8(1,4,8,11-Tetraoxacyclotetradecane-5,14-dione, 6,6,13,13-tetrafluoro-)
- 117830-77-0(1,5,10,14-Tetraoxacyclooctadecane-2,11-dione, 3,3,12,12-tetrafluoro-)